(R)-5-Benzyl-1-ethylpiperazin-2-one
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Overview
Description
®-5-Benzyl-1-ethylpiperazin-2-one is a chiral compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions The ®-configuration indicates that the compound is the enantiomer with the R-configuration at the chiral center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Benzyl-1-ethylpiperazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and ethylamine.
Formation of Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving the starting amines and a suitable carbonyl compound, such as ethyl chloroformate.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-5-Benzyl-1-ethylpiperazin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
®-5-Benzyl-1-ethylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: N-oxides of ®-5-Benzyl-1-ethylpiperazin-2-one.
Reduction: Amine derivatives.
Substitution: Various N-substituted piperazine derivatives.
Scientific Research Applications
®-5-Benzyl-1-ethylpiperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-5-Benzyl-1-ethylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-5-Benzyl-1-ethylpiperazin-2-one: The enantiomer of the compound with the S-configuration.
1-Benzylpiperazine: A structurally similar compound lacking the ethyl group.
1-Ethylpiperazine: A compound similar in structure but without the benzyl group.
Uniqueness
®-5-Benzyl-1-ethylpiperazin-2-one is unique due to its specific chiral configuration and the presence of both benzyl and ethyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H18N2O |
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Molecular Weight |
218.29 g/mol |
IUPAC Name |
(5R)-5-benzyl-1-ethylpiperazin-2-one |
InChI |
InChI=1S/C13H18N2O/c1-2-15-10-12(14-9-13(15)16)8-11-6-4-3-5-7-11/h3-7,12,14H,2,8-10H2,1H3/t12-/m1/s1 |
InChI Key |
FMNGPEBVOMESKQ-GFCCVEGCSA-N |
Isomeric SMILES |
CCN1C[C@H](NCC1=O)CC2=CC=CC=C2 |
Canonical SMILES |
CCN1CC(NCC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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